2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid
Overview
Description
2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid is an organic compound with the molecular formula C17H19NO3 It is a derivative of isonicotinic acid, featuring a tert-butyl and methyl-substituted phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid typically involves the reaction of 4-tert-butyl-2-methylphenol with isonicotinic acid derivatives under specific conditions. One common method is the Friedel-Crafts alkylation, where phenol is alkylated using isobutylene in the presence of a strong acid catalyst such as triflic acid or zeolites . The reaction conditions often require controlled temperatures and pressures to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions
2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions typically occur under controlled conditions, such as specific temperatures and solvents, to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated products .
Scientific Research Applications
2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be used in studies related to enzyme inhibition or as a ligand in binding assays.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid: A derivative of pyridine with a carboxylic acid group at the 4-position.
Picolinic acid: An isomer of isonicotinic acid with the carboxyl group at the 2-position.
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): A compound with similar tert-butyl and methyl-substituted phenol groups.
Uniqueness
2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid is unique due to its specific substitution pattern on the phenoxy group and its combination with the isonicotinic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
2-(4-tert-butyl-2-methylphenoxy)pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-11-9-13(17(2,3)4)5-6-14(11)21-15-10-12(16(19)20)7-8-18-15/h5-10H,1-4H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZOAKXSWODGEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)OC2=NC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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